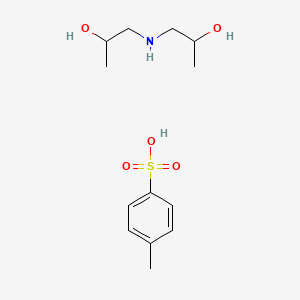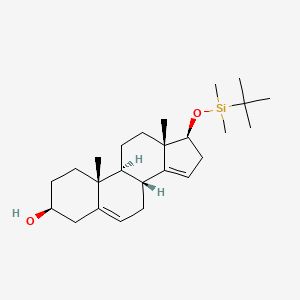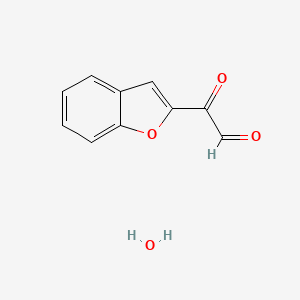
1-(2-hydroxypropylamino)propan-2-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-hydroxypropylamino)propan-2-ol typically involves the reaction of propylene oxide with diisopropanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
1-(2-hydroxypropylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(2-hydroxypropylamino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential effects on biological systems, including its role as a stabilizer in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug formulation and delivery.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxypropylamino)propan-2-ol involves its interaction with specific molecular targets. It can act as a stabilizing agent by forming hydrogen bonds with other molecules, thereby enhancing their solubility and stability. The pathways involved in its action are primarily related to its ability to modify the physical properties of solutions .
Comparison with Similar Compounds
1-(2-hydroxypropylamino)propan-2-ol can be compared with similar compounds such as:
Diisopropanolamine: Shares a similar structure but lacks the sulfonic acid group, making it less effective in certain applications.
2-(2-hydroxypropylamino)propan-1-ol: Another related compound with slight structural differences that can affect its reactivity and applications.
This compound’s unique combination of properties makes it valuable in various scientific and industrial contexts, distinguishing it from other similar compounds.
Properties
CAS No. |
129678-02-0 |
|---|---|
Molecular Formula |
C13H23NO5S |
Molecular Weight |
305.389 |
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H15NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(8)3-7-4-6(2)9/h2-5H,1H3,(H,8,9,10);5-9H,3-4H2,1-2H3 |
InChI Key |
HANNKFMMBANLOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CNCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)
![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)
![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)

![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)



![(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589246.png)


